

The Anti-Proliferative Profile of BN82002: A Technical Overview

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Compound of Interest

Compound Name: BN82002

Cat. No.: B1667338

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This technical guide provides an in-depth analysis of the anti-proliferative effects of **BN82002**, a potent and selective inhibitor of the cell division cycle 25 (CDC25) family of phosphatases. This document outlines the core mechanism of action, presents key quantitative data on its inhibitory activity, and details the experimental protocols used to generate these findings.

Core Mechanism of Action: Inhibition of CDC25 Phosphatases

BN82002 exerts its anti-proliferative effects by targeting the CDC25 family of dual-specificity phosphatases (CDC25A, CDC25B, and CDC25C).^[1] These enzymes are critical regulators of the cell cycle, responsible for dephosphorylating and activating cyclin-dependent kinase (CDK) complexes, which in turn drive the transitions between different phases of the cell cycle.^[1] By inhibiting CDC25 phosphatases, **BN82002** prevents the activation of CDKs, leading to cell cycle arrest and a subsequent block in cell proliferation.^[1]

The primary molecular consequence of CDC25 inhibition by **BN82002** is the sustained inhibitory tyrosine phosphorylation of CDK1, a key substrate of CDC25.^[1] This hyperphosphorylated state of CDK1 prevents its activation and halts the cell cycle, particularly at the G1/S and G2/M transitions.^[1]

Quantitative Data Summary

The inhibitory potency of **BN82002** has been quantified against both the target enzymes and a panel of human cancer cell lines.

Table 1: In Vitro Inhibitory Activity of BN82002 against Human CDC25 Phosphatases

CDC25 Isoform	IC50 (μM)
CDC25A	2.4
CDC25B2	3.9
CDC25B3	6.3
CDC25C	5.4
CDC25C (catalytic domain)	4.6

Data compiled from multiple sources indicating potent, low micromolar inhibition of all tested CDC25 isoforms.

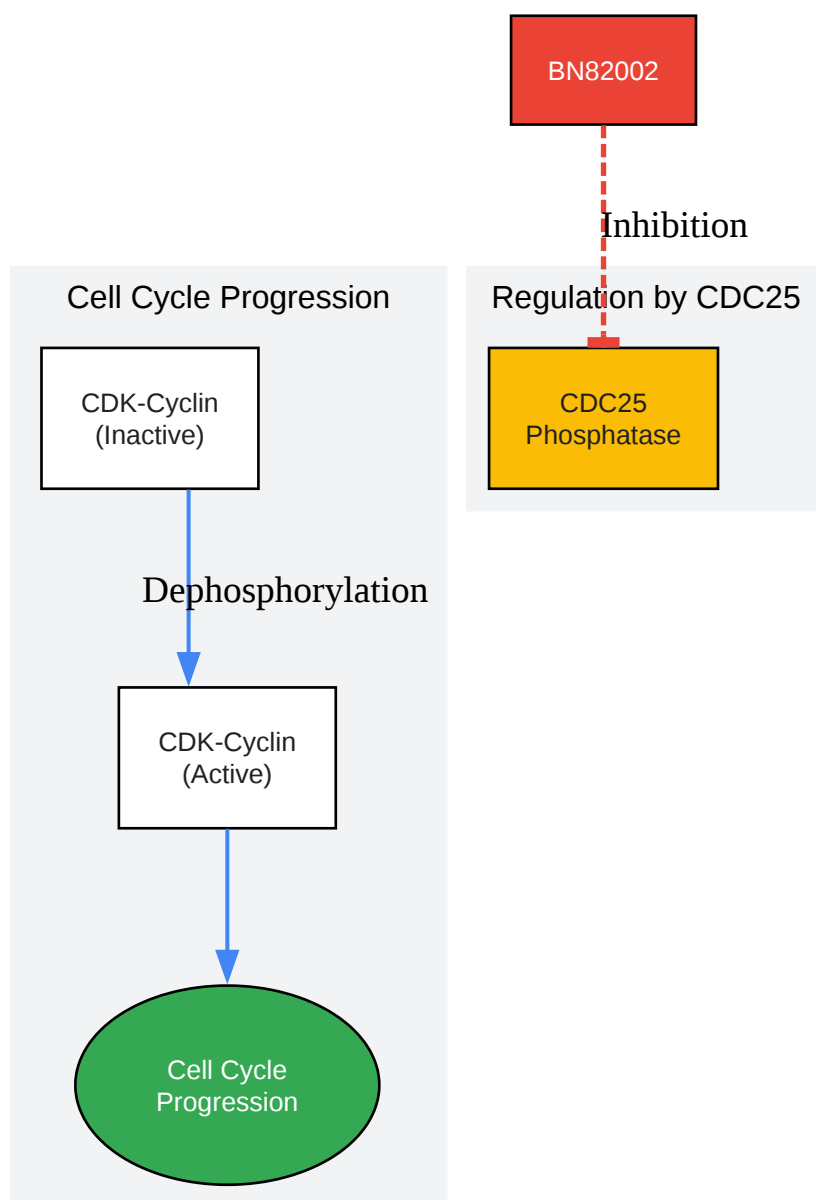
Table 2: Anti-Proliferative Activity of BN82002 in Human Cancer Cell Lines

Cell Line	Cancer Type	IC50 (μM)
MIA PaCa-2	Pancreatic	7.2
DU-145	Prostate	13.5
U-87 MG	Glioblastoma	13.9
U2OS	Osteosarcoma	11.2
HeLa	Cervical	23.0
HT-29	Colon	32.6
LNCaP	Prostate	22.4

BN82002 demonstrates broad-spectrum anti-proliferative activity against a variety of human cancer cell lines, with IC50 values in the low to mid-micromolar range.

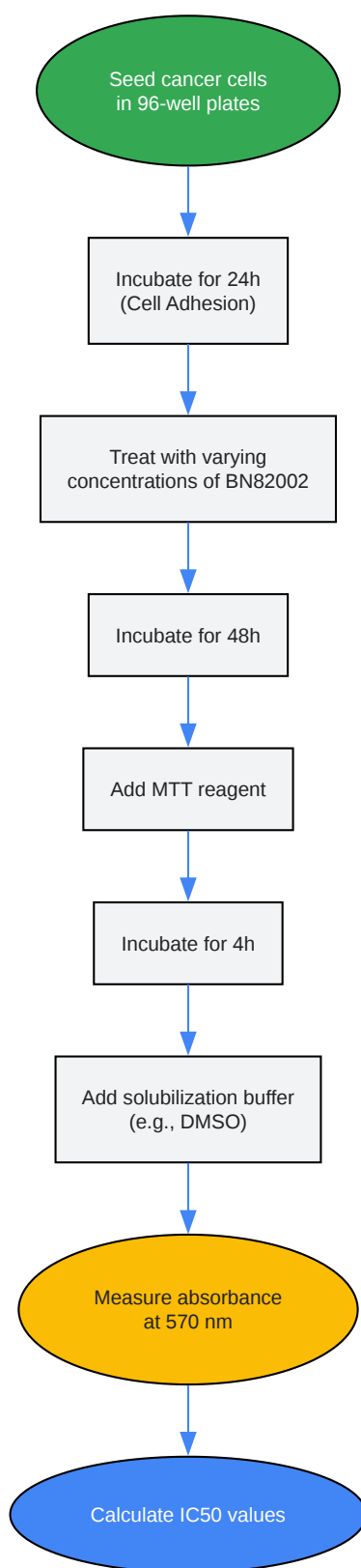
Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the mechanism of action and experimental design, the following diagrams are provided.



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Caption: Mechanism of action of **BN82002**.



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References

- 1. A novel synthetic inhibitor of CDC25 phosphatases: BN82002 - PubMed [pubmed.ncbi.nlm.nih.gov]
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